1-(Methylthio)phenazine
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Overview
Description
1-(Methylthio)phenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of a methylthio group to the phenazine structure enhances its chemical and biological properties, making it a compound of significant interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Methylthio)phenazine typically involves the reaction of halogenophenazines or their N-oxides with sodium methyl sulfide . This method allows for the introduction of the methylthio group into the phenazine structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Methylthio)phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield sulfoxides, while reduction with reducing agents can produce thiols.
Scientific Research Applications
1-(Methylthio)phenazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Industry: The compound’s unique chemical properties make it valuable in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Methylthio)phenazine involves its interaction with cellular redox states and electron transport chains. It can act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
1-(Methylthio)phenazine can be compared with other phenazine derivatives, such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Phenazine-1-carboxamide: Exhibits antitumor activity and is used in cancer research.
The uniqueness of this compound lies in its enhanced chemical stability and biological activity due to the presence of the methylthio group, making it a valuable compound for various applications.
Properties
CAS No. |
5752-48-7 |
---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methylsulfanylphenazine |
InChI |
InChI=1S/C13H10N2S/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 |
InChI Key |
ZIHPTBXICBJMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
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